7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine
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Overview
Description
7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is an organic compound with the molecular formula C10H15NS. It belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Scientific Research Applications
7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thienopyridines are known for their antiplatelet activity, and derivatives of this compound are explored for cardiovascular applications.
Mechanism of Action
The mechanism of action of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, thienopyridines are known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP), thereby inhibiting platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid
Uniqueness
7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 7-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
7-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-9-10-8(4-6-11-9)5-7-12-10/h5,7,9,11H,2-4,6H2,1H3 |
InChI Key |
MRPLSRYIEHTJES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
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